molecular formula C23H21F2N5O7 B2956540 3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate CAS No. 1396871-29-6

3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate

Cat. No. B2956540
CAS RN: 1396871-29-6
M. Wt: 517.446
InChI Key: JLYAATAHTFLNEQ-UHFFFAOYSA-N
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Description

3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is a useful research compound. Its molecular formula is C23H21F2N5O7 and its molecular weight is 517.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is involved in the broader context of synthesizing nitrogen and sulfur-containing heterocyclic compounds. These compounds are synthesized through reactions involving schiff base derivatives, chloroacetyl chloride, and thiolactic acid, facilitated by microwave-assisted methods for efficiency. Such compounds, including azetidinones and thiazolidinones, demonstrate antibacterial and antifungal activities, making them relevant in pharmaceutical research (Mistry & Desai, 2006).

Pharmacological Evaluation

The discovery of AZD4877, a kinesin spindle protein (KSP) inhibitor derived from a series of novel KSP inhibitors, highlights the potential anticancer applications of related compounds. AZD4877, by inhibiting KSP, causes cell cycle arrest in mitosis, leading to cellular death. This compound's favorable pharmacokinetic profile and significant in vivo efficacy underscore the therapeutic potential of such chemical entities in cancer treatment (Theoclitou et al., 2011).

Optoelectronic Properties

Research on 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives, including ethynyl- and butadiynyl-substituted compounds, demonstrates the relevance of such compounds in materials science, particularly in the development of molecular wires with significant optoelectronic properties. The structural stability and electron-withdrawing effects of OXD units contribute positively to the optoelectronic characteristics of these compounds, making them suitable for applications in electronic devices and as part of advanced material composites (Wang et al., 2006).

Biological Activity

The compound this compound and its derivatives have been explored for their biological activity, particularly in terms of antibacterial and antifungal effects. This exploration is part of a larger effort to synthesize and characterize novel aromatic polyimides with potential applications in the pharmaceutical and materials sciences industries, where the degradation temperature, solubility, and thermal properties of these compounds are of interest (Butt et al., 2005).

properties

IUPAC Name

3-[5-[1-[2-(2,4-difluoroanilino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O3.C2H2O4/c1-24-20(30)13-4-2-3-12(7-13)19-26-21(31-27-19)14-9-28(10-14)11-18(29)25-17-6-5-15(22)8-16(17)23;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,24,30)(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAATAHTFLNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.